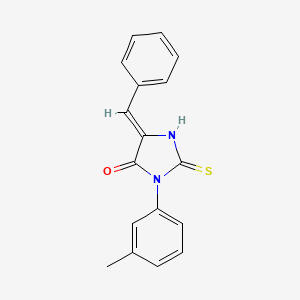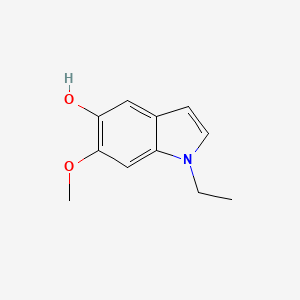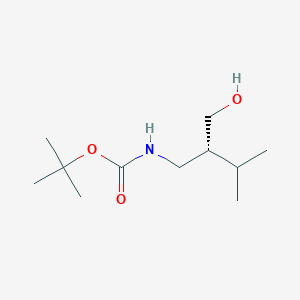
tert-Butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-(2-(hydroxymethyl)-3-methylbutyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(2-(hydroxymethyl)-3-methylbutyl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide. The reaction conditions are mild, and the product is obtained in high yield .
Industrial Production Methods: Industrial production of tert-Butyl ®-(2-(hydroxymethyl)-3-methylbutyl)carbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl ®-(2-(hydroxymethyl)-3-methylbutyl)carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Employed in the synthesis of complex organic molecules.
Biology:
- Used in the study of enzyme mechanisms and protein modifications.
Medicine:
- Potential applications in drug development and delivery systems.
Industry:
Mécanisme D'action
The mechanism of action of tert-Butyl ®-(2-(hydroxymethyl)-3-methylbutyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under acidic conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis and other organic reactions .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- N-Boc-protected amines
- Carbamic acid derivatives
Uniqueness: tert-Butyl ®-(2-(hydroxymethyl)-3-methylbutyl)carbamate is unique due to its specific structure, which provides stability and selectivity in reactions. Its ability to act as a protecting group for amines without interfering with other functional groups makes it highly valuable in organic synthesis .
Propriétés
Formule moléculaire |
C11H23NO3 |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-2-(hydroxymethyl)-3-methylbutyl]carbamate |
InChI |
InChI=1S/C11H23NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m1/s1 |
Clé InChI |
CBKJDZORBWJUEV-SECBINFHSA-N |
SMILES isomérique |
CC(C)[C@H](CNC(=O)OC(C)(C)C)CO |
SMILES canonique |
CC(C)C(CNC(=O)OC(C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



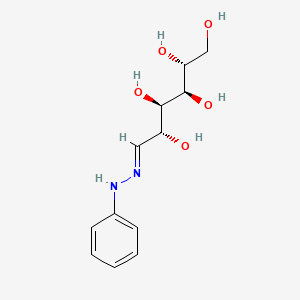
![Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-](/img/structure/B12942547.png)
![12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942555.png)
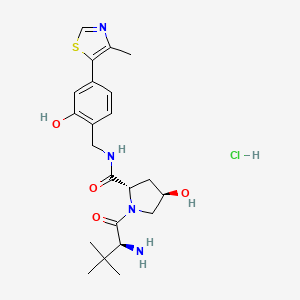
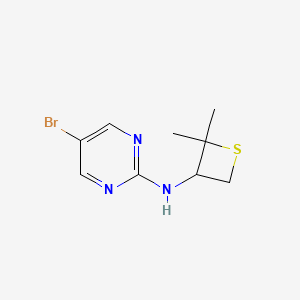
![8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate](/img/structure/B12942573.png)


![Sodium 4-(7-carboxy-2-(2-(3-(2-(7-carboxy-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12942584.png)
![2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B12942588.png)
